
(rac)-Dapoxetine-d6 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(rac)-Dapoxetine-d6 (hydrochloride) is a deuterated form of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. The deuterium atoms in (rac)-Dapoxetine-d6 replace the hydrogen atoms, which can potentially alter the pharmacokinetic properties of the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-Dapoxetine-d6 (hydrochloride) typically involves the deuteration of dapoxetine through a series of chemical reactions. The process begins with the preparation of the intermediate compounds, followed by the introduction of deuterium atoms. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of (rac)-Dapoxetine-d6 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as catalytic hydrogenation and isotope exchange reactions to incorporate deuterium atoms efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(rac)-Dapoxetine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dapoxetine oxides, while reduction can produce deuterated analogs with altered pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
(rac)-Dapoxetine-d6 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties.
Biology: Investigated for its potential effects on serotonin reuptake and neurotransmitter regulation.
Medicine: Explored for its therapeutic potential in treating premature ejaculation and other conditions related to serotonin imbalance.
Industry: Utilized in the development of new pharmaceuticals with improved pharmacokinetic profiles.
Wirkmechanismus
The mechanism of action of (rac)-Dapoxetine-d6 (hydrochloride) involves the inhibition of serotonin reuptake in the synaptic cleft, leading to increased serotonin levels in the brain. This action helps to delay ejaculation and improve control over ejaculation. The molecular targets include serotonin transporters, and the pathways involved are primarily related to serotonin signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dapoxetine: The non-deuterated form of the compound, used for the same therapeutic purposes.
Fluoxetine: Another SSRI used for treating depression and anxiety disorders.
Sertraline: An SSRI used for treating depression, anxiety, and other mood disorders.
Uniqueness
(rac)-Dapoxetine-d6 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H24ClNO |
|---|---|
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/i1D3,2D3; |
InChI-Schlüssel |
IHWDIQRWYNMKFM-TXHXQZCNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


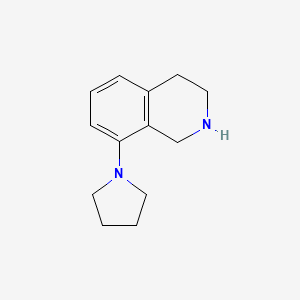
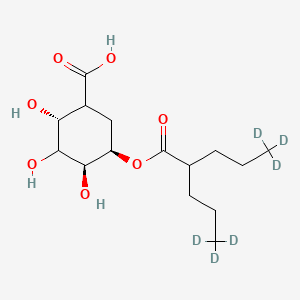

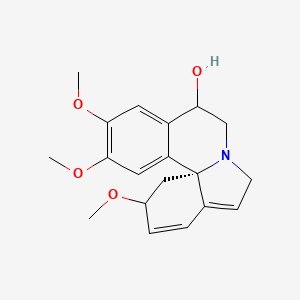

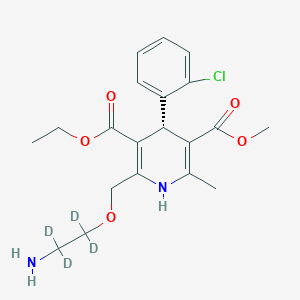
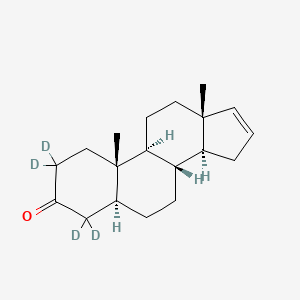
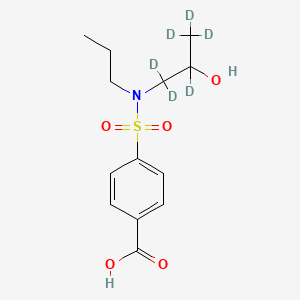


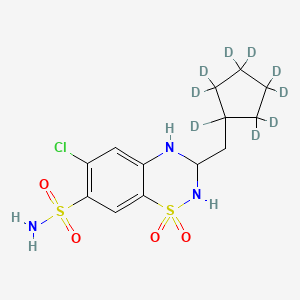
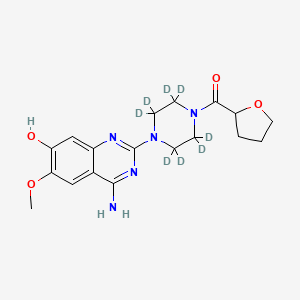
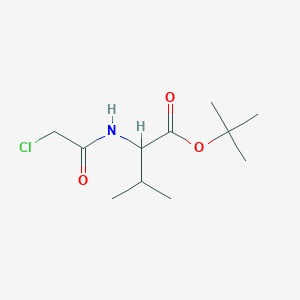
![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
